molecular formula C11H10O5 B14792087 methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Cat. No.: B14792087
M. Wt: 222.19 g/mol
InChI Key: VIVCGYDDWOTFTB-UHFFFAOYSA-N
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Description

Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C11H10O5. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate can be achieved through various methods. One common approach involves the reaction of 1,3-cyclohexanedione with dimethylformamide dimethylacetal and various N-substituted cyanacetamides . This method typically involves a one-pot three-step process, which includes hydrolysis of 4-cyanobuta-1,3-dienolate salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is unique due to its specific structure and the presence of the ester functional group. This makes it distinct from other similar compounds, which may have different functional groups or substituents .

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

methyl 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylate

InChI

InChI=1S/C11H10O5/c1-15-10(13)7-5-6-8(12)3-2-4-9(6)16-11(7)14/h5H,2-4H2,1H3

InChI Key

VIVCGYDDWOTFTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2=O)OC1=O

Origin of Product

United States

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